molecular formula C3H4BrN3S B11732658 (5-Bromo-1,3,4-thiadiazol-2-yl)methanamine

(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine

Cat. No.: B11732658
M. Wt: 194.06 g/mol
InChI Key: ZBCDIAMHEHOQIT-UHFFFAOYSA-N
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Description

(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine is a chemical compound with the molecular formula C3H4BrN3S It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1,3,4-thiadiazol-2-yl)methanamine typically involves the halogenation of thiadiazole derivatives. One common method includes the reaction of this compound with di-tert-butyl dicarbonate in the presence of potassium carbonate in 1,4-dioxane at 0°C for 3 hours . Another method involves the use of triethylamine and Boc-anhydride in dichloromethane at 0°C to room temperature for 6 hours under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-1,3,4-thiadiazol-2-yl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives.

Scientific Research Applications

(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: (5-Bromo-1,3,4-thiadiazol-2-yl)methanamine is unique due to its specific substitution pattern and potential for diverse chemical modifications. Its bromine atom allows for further functionalization, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

(5-bromo-1,3,4-thiadiazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3S/c4-3-7-6-2(1-5)8-3/h1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCDIAMHEHOQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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